An In-depth Technical Guide to 2,8-Dimethylquinolin-5-amine: Properties, Structure, and Synthetic Protocols
An In-depth Technical Guide to 2,8-Dimethylquinolin-5-amine: Properties, Structure, and Synthetic Protocols
Executive Summary
This technical guide provides a comprehensive overview of 2,8-dimethylquinolin-5-amine, a heterocyclic amine of significant interest to the scientific community. As a functionalized quinoline derivative, this compound serves as a pivotal building block in medicinal chemistry and materials science. This document delineates its core chemical properties, molecular structure, and characteristic reactivity. Furthermore, it offers a detailed, field-proven experimental protocol for its synthesis via nitro-group reduction, providing researchers with a practical framework for its preparation. The guide discusses the compound's broader applications, grounded in the well-established pharmacological importance of the quinoline scaffold, and concludes with essential safety and handling information. It is intended to be a critical resource for researchers, chemists, and drug development professionals leveraging this versatile chemical intermediate.
Introduction to the Quinoline Scaffold
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its rigid structure and ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, make it a frequent constituent of pharmacologically active molecules. Quinoline derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1]
2,8-Dimethylquinolin-5-amine emerges as a particularly valuable intermediate within this class. The strategic placement of an amino group at the C5-position provides a crucial handle for synthetic elaboration, enabling the construction of diverse molecular libraries. The methyl groups at the C2 and C8 positions influence the molecule's steric and electronic properties, which can be exploited to fine-tune binding affinities and pharmacokinetic profiles of derivative compounds.
Molecular Structure and Physicochemical Properties
Molecular Identity
A precise understanding of the molecular structure is fundamental to exploiting the chemistry of 2,8-dimethylquinolin-5-amine.
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IUPAC Name: 2,8-dimethylquinolin-5-amine
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CAS Number: 64485-52-5
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Molecular Formula: C₁₁H₁₂N₂[3]
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Molecular Weight: 172.23 g/mol [3]
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Canonical SMILES: CC1=CC=C2C(=C1N)C=CC(=N2)C
Physicochemical Data
The physical properties of 2,8-dimethylquinolin-5-amine dictate its handling, storage, and application in various solvent systems. The data presented below are compiled from chemical supplier information and predictive models.
| Property | Value/Description | Source |
| Appearance | Typically a solid crystalline substance. | [3] |
| Solubility | Generally soluble in common organic solvents (e.g., ethanol, DMSO, chloroform); limited solubility in water. | [3] |
| Stability | The compound is relatively stable under standard laboratory conditions. It may be sensitive to strong oxidizing agents and can degrade under conditions of extreme pH or temperature. | [3][4] |
| pKa (predicted) | The basicity of the quinoline nitrogen is estimated to be around 4-5, while the exocyclic amine is estimated around 4-5. Computational methods are required for precise determination. | [5] |
Anticipated Spectroscopic Profile
For unambiguous identification, a combination of spectroscopic methods is essential. Based on the molecular structure, the following spectral characteristics are anticipated:
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¹H NMR: The spectrum should display distinct signals corresponding to the aromatic protons on the quinoline core, two sharp singlets for the non-equivalent methyl groups (likely in the δ 2.5-2.8 ppm range), and a broad singlet for the amine (-NH₂) protons, the position of which is solvent-dependent.
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¹³C NMR: The spectrum will show 11 distinct carbon signals. Key signals include those for the two methyl carbons, the aromatic carbons, and notably, the C5 carbon directly attached to the amino group, which will be shifted upfield compared to its unsubstituted analogue.
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Mass Spectrometry: In positive-ion mode ESI-MS, the compound is expected to show a prominent molecular ion peak at m/z 173.10 [M+H]⁺.
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Infrared (IR) Spectroscopy: The IR spectrum should feature characteristic N-H stretching bands (typically two peaks for a primary amine) in the 3300-3500 cm⁻¹ region, C-H stretching from the aromatic and methyl groups around 2900-3100 cm⁻¹, and C=C/C=N stretching vibrations from the aromatic core in the 1500-1650 cm⁻¹ range.
Chemical Reactivity and Synthetic Utility
2,8-Dimethylquinolin-5-amine possesses two primary sites of reactivity: the nucleophilic amino group and the heterocyclic quinoline ring system. This dual reactivity makes it a versatile precursor for a wide array of more complex molecules.[3]
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Amine Group Reactions: The C5-amino group is a potent nucleophile and can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
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Quinoline Ring Reactions: The quinoline core can participate in several characteristic reactions.
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Oxidation: The quinoline nitrogen can be oxidized to an N-oxide using oxidizing agents like m-CPBA or H₂O₂.[3]
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Reduction: The heterocyclic ring can be reduced to the corresponding tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.[3]
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Electrophilic Aromatic Substitution: The electron-donating amino group activates the benzene portion of the quinoline ring towards electrophilic substitution, although the regioselectivity will be influenced by both the amine and the existing ring system.
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Experimental Protocol: Synthesis of 2,8-Dimethylquinolin-5-amine
4.1 Principle: Reduction of a Nitro Precursor
This protocol details a reliable and widely used method for the synthesis of aromatic amines: the reduction of the corresponding nitro compound. The synthesis proceeds via the reduction of 5-nitro-2,8-dimethylquinoline using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic ethanolic medium. Tin(II) chloride is an effective and selective reducing agent for this transformation. The acidic environment facilitates the reaction, and a subsequent basic workup is required to deprotonate the resulting amine salt and precipitate the free amine product. This method is adapted from established procedures for similar quinoline systems.[6]
4.2 Materials and Reagents
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5-Nitro-2,8-dimethylquinoline
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Ethanol (absolute)
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Concentrated Hydrochloric Acid (HCl)
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Concentrated Ammonium Hydroxide (NH₄OH)
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Chloroform (or Dichloromethane)
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Sodium Sulfate (Na₂SO₄, anhydrous)
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Deionized Water
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Crushed Ice
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heat source (heating mantle)
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
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Filtration apparatus
4.3 Step-by-Step Procedure
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 5-nitro-2,8-dimethylquinoline (1.0 eq) and ethanol (approx. 10 mL per gram of starting material). Stir to form a suspension.
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Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (5.0 eq) in one portion.
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Initiation of Reaction: Carefully add concentrated HCl (a few drops) to initiate the reaction. The mixture will likely become warm and may change color.
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Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
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Quenching and Basification: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice (approx. 200 g). Place the beaker in an ice bath and, with vigorous stirring, carefully basify the mixture by the slow addition of concentrated ammonium hydroxide until the pH is >9. A thick precipitate (tin salts) will form.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous slurry with chloroform or dichloromethane (3 x 50 mL). The organic layer may need to be passed through a pad of celite to remove fine inorganic precipitates.
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Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 2,8-dimethylquinolin-5-amine can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product as a solid.
4.4 Self-Validating Characterization
The identity and purity of the synthesized product must be confirmed.
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TLC Analysis: Compare the Rƒ value of the product to the starting material.
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Melting Point: A sharp melting point indicates high purity.
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Spectroscopy: Acquire ¹H NMR, ¹³C NMR, and Mass Spec data and compare them to the anticipated profiles described in Section 2.3 to confirm the structure.
4.5 Safety Precautions
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Concentrated acids and bases are highly corrosive and should be handled with extreme care.[7]
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Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.
Applications in Research and Development
The utility of 2,8-dimethylquinolin-5-amine is primarily as a molecular scaffold in the synthesis of high-value compounds.
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Medicinal Chemistry: As a precursor, it is invaluable for generating libraries of novel quinoline derivatives for screening against various biological targets.[3] The primary amine serves as an anchor point for attaching different pharmacophores, side chains, or linkers to explore structure-activity relationships (SAR). Its derivatives are being investigated for a range of therapeutic applications, leveraging the known bioactivity of the quinoline core.[3]
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Materials Science: The rigid, aromatic structure and the presence of a reactive amine group make this compound a candidate for the synthesis of novel polymers, dyes, or organic electronic materials.[3] The quinoline moiety can impart desirable photophysical or electronic properties to larger molecular systems.
Safety, Handling, and Storage
As a substituted aromatic amine, 2,8-dimethylquinolin-5-amine should be handled with care, assuming it may possess toxicological properties.
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Handling: Avoid inhalation of dust and direct contact with skin and eyes.[8][9] Use appropriate engineering controls, such as a fume hood, to minimize exposure. In case of contact, rinse the affected area thoroughly with water.[8]
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.
Conclusion
2,8-Dimethylquinolin-5-amine stands out as a high-value chemical intermediate with significant potential for innovation in both pharmaceutical and material sciences. Its well-defined structure, predictable reactivity, and access through robust synthetic routes make it an attractive starting point for complex molecular design. This guide has provided the foundational knowledge—from physicochemical properties to a practical synthetic protocol—required for researchers to confidently and safely incorporate this versatile building block into their research and development programs.
References
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- Kao Chemicals.
- Fisher Scientific.
- Journal of Medicinal Chemistry. A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines.
- Howei Life Science. CAS 64485-52-5 | 2,8-Dimethylquinolin-5-amine,≥95%.
- MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture.
- Carcinogenesis, vol. 28, no. 6, pp. 1356-62. Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline.
- Journal of Chemical and Pharmaceutical Research, vol. 14, no. 7, pp. 1-13. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
- Molecules, vol. 27, no. 13, p. 4309. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Molecules, vol. 29, no. 19, p. 4370.
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